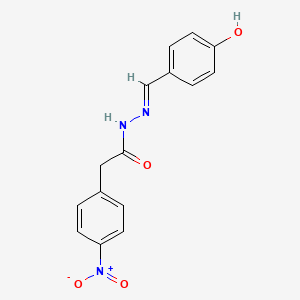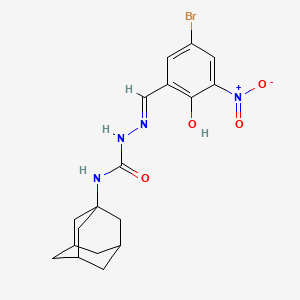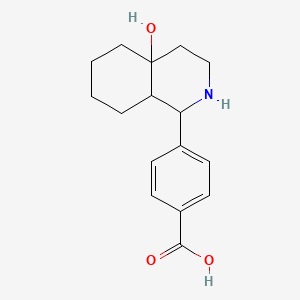![molecular formula C15H13IN2O2S B6039198 N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-iodo-N-(4-methoxyphenyl)benzamide-2-carbothioamide and is commonly abbreviated as IMB-3.
Wirkmechanismus
The mechanism of action of IMB-3 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and amyloid-beta plaque formation. IMB-3 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell proliferation. Additionally, IMB-3 has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in the brain.
Biochemical and physiological effects:
IMB-3 has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, IMB-3 has been found to inhibit the growth and metastasis of cancer cells in vivo. In the treatment of Alzheimer's disease, IMB-3 has been found to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
IMB-3 has several advantages for lab experiments, including its potent anti-cancer activity and its ability to inhibit the formation of amyloid-beta plaques in the brain. However, IMB-3 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on IMB-3. One direction is to further investigate the mechanism of action of IMB-3 in cancer cells and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for IMB-3 and its derivatives. Additionally, further studies are needed to evaluate the potential toxicity of IMB-3 and its derivatives in vivo and to develop more effective delivery methods for these compounds. Finally, there is a need for clinical trials to evaluate the efficacy of IMB-3 and its derivatives in the treatment of cancer and Alzheimer's disease.
Synthesemethoden
IMB-3 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 4-iodoaniline to form 4-iodo-N-(4-methoxyphenyl)benzamide. This intermediate product is then reacted with thiourea to form IMB-3.
Wissenschaftliche Forschungsanwendungen
IMB-3 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, IMB-3 has shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
N-[(4-iodophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYKMJBRGTTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6039141.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039206.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
![methyl 2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B6039225.png)